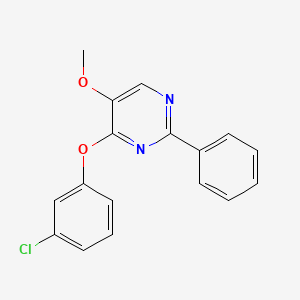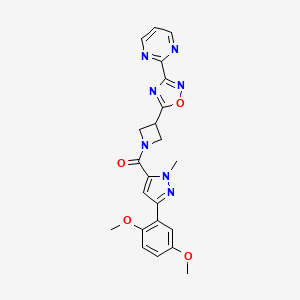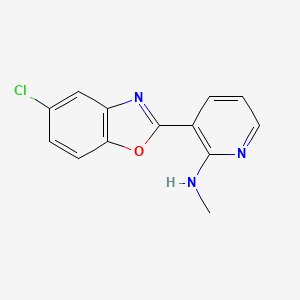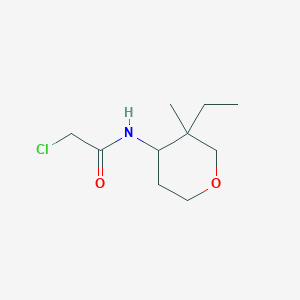
(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid” is a chemical compound with the molecular formula C8H7Br2ClO . It is related to 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL .
Molecular Structure Analysis
The molecular structure of “(2,6-Dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid” consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with bromine, chlorine, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of related compound 2,6-DIBROMO-4-CHLORO-3,5-DIMETHYLPHENOL are as follows :Applications De Recherche Scientifique
Catalysis: Synthesis of 9-Aryl-1,8-dioxo-octahydroxanthene Derivatives
Background: DCDBTSD is a novel N-bromo sulfonamide reagent synthesized for catalytic purposes. It plays a crucial role in the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives via a condensation reaction.
Mechanism:Applications: These derivatives find applications in:
Hydromethylation of Organic Compounds
Background: DCDBTSD has been employed in the hydromethylation sequence, particularly for methoxy-protected compounds.
Applications:One-Pot Multi-Component Reactions (MCRs) in Water
Background: DCDBTSD’s homogeneous catalytic properties make it suitable for MCRs.
Applications:- Synthesis of Heterocycles : Facilitates the one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives in water .
Suzuki–Miyaura Coupling
Background: The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation.
Applications:Safety and Hazards
Propriétés
IUPAC Name |
2-(2,6-dibromo-4-chloro-3,5-dimethylphenoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2ClO3/c1-4-7(11)10(16-3-6(14)15)8(12)5(2)9(4)13/h3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPHEXOBZOOVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)OCC(=O)O)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2433154.png)






![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2433165.png)


![Ethyl 7-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B2433171.png)
![8-Nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2433172.png)